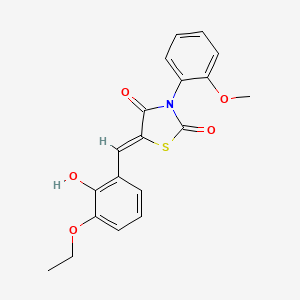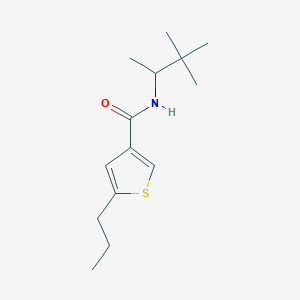![molecular formula C15H23N3O2S2 B4578453 methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
Descripción general
Descripción
This compound is part of a broader class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural and chemical properties. While specific research directly addressing this compound was not found, insights can be drawn from studies on similar thiophene derivatives and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves multistep reactions, starting with readily available precursors. For example, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound with a similar complexity, was achieved through treatment with ethyl 2-cyano-3,3-dimethylthioacrylate (Minga, 2005). This suggests that the synthesis of methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate could involve similar condensation and cyclization reactions.
Molecular Structure Analysis
Thiophene derivatives often exhibit intriguing molecular structures that contribute to their chemical reactivity and potential biological activity. For example, crystal structure analysis of related compounds provides insights into their conformation and the interactions stabilizing their structures, which are crucial for understanding their reactivity and properties (Minga, 2005).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, reflecting their rich chemistry. For instance, the reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines to give related products indicates the potential for nucleophilic substitution reactions (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The detailed crystallographic analysis of similar compounds provides valuable information on their physical characteristics, which are essential for their application in drug design and materials science (Minga, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A series of novel thiophene and benzothiophene derivatives, including compounds structurally related to the query compound, were synthesized and evaluated for their anticancer properties. Some derivatives showed significant anti-proliferative activity against various tumor cell lines, indicating their potential as anticancer agents (Mohareb et al., 2016).
- New substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with structural similarities were synthesized and tested for their antimicrobial activity. Certain compounds exhibited notable antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Faty et al., 2010).
- Pharmacologically active benzo[b]thiophen derivatives, including analogs of the query compound, were explored for their medicinal properties. These studies included the synthesis of various substituted amines and thiouronium salts, contributing to the understanding of their potential pharmacological applications (Chapman et al., 1971).
Chemical Synthesis and Characterization
- The reaction of S-(ethoxycarbonyl) O-ethyl dithiocarbonate with various amines was studied, providing insight into the synthesis and reaction mechanisms of compounds related to the query chemical. This research contributes to the broader knowledge of thiophene derivative synthesis and their potential applications (Palominos et al., 1983).
- Studies on the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones have led to the synthesis of novel thiophene derivatives. These compounds were characterized using spectroscopic methods, highlighting the versatility of thiophene chemistry in creating structurally diverse molecules (Bakhouch et al., 2015).
Propiedades
IUPAC Name |
methyl 5-ethyl-2-[(1-methylpiperidin-4-yl)carbamothioylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-4-11-9-12(14(19)20-3)13(22-11)17-15(21)16-10-5-7-18(2)8-6-10/h9-10H,4-8H2,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXJKPRQYOQSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC2CCN(CC2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)



![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)
![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)